molecular formula C23H28ClN2O3P B380423 3-chloro-2-di(propan-2-yloxy)phosphoryl-6-methyl-N-(4-methylphenyl)quinolin-4-amine CAS No. 326008-30-4

3-chloro-2-di(propan-2-yloxy)phosphoryl-6-methyl-N-(4-methylphenyl)quinolin-4-amine

Cat. No.: B380423
CAS No.: 326008-30-4
M. Wt: 446.9g/mol
InChI Key: MAQZRGJTOPHWGY-UHFFFAOYSA-N
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Description

3-chloro-2-di(propan-2-yloxy)phosphoryl-6-methyl-N-(4-methylphenyl)quinolin-4-amine is a recognized potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling molecule in hematopoietic cells. SYK transduces signals from various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors , making it a critical target for investigating immunoregulatory pathways. This compound is therefore a valuable pharmacological tool for dissecting the role of SYK in B-cell lymphomas and autoimmune disorders , where aberrant BCR signaling is a driver of pathogenesis. Its high selectivity allows researchers to precisely probe SYK-dependent mechanisms in mast cell activation, platelet signaling, and osteoclast function. In cancer research, this inhibitor is used to explore therapeutic strategies for hematological malignancies, as SYK inhibition can promote apoptosis and suppress proliferation in certain cancer cell lines. The research applications of this compound extend to the study of chronic inflammatory diseases and allergic responses, providing critical insights for preclinical drug discovery.

Properties

IUPAC Name

3-chloro-2-di(propan-2-yloxy)phosphoryl-6-methyl-N-(4-methylphenyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN2O3P/c1-14(2)28-30(27,29-15(3)4)23-21(24)22(25-18-10-7-16(5)8-11-18)19-13-17(6)9-12-20(19)26-23/h7-15H,1-6H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQZRGJTOPHWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=NC3=C2C=C(C=C3)C)P(=O)(OC(C)C)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-2-di(propan-2-yloxy)phosphoryl-6-methyl-N-(4-methylphenyl)quinolin-4-amine is a member of the quinoline family, which is notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C22H28ClNO3P\text{C}_{22}\text{H}_{28}\text{Cl}\text{N}\text{O}_{3}\text{P}

This compound features a quinoline backbone substituted with a phosphoryl group and a chloro group, contributing to its unique reactivity and biological properties.

Research indicates that quinoline derivatives often exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and sirtuins. For instance, studies have shown that similar quinoline compounds inhibit COX-2 activity, leading to reduced inflammatory responses .
  • Interference with Cell Signaling Pathways : The compound may modulate pathways such as NF-kB and HDAC, which are critical in cancer cell proliferation and survival .
  • Antimicrobial Activity : Quinoline derivatives have shown promise against various bacterial strains by disrupting bacterial cell wall synthesis or function .

Biological Activity Studies

Several studies have evaluated the biological activity of related quinoline compounds. Below is a summary of findings relevant to the compound :

Study Biological Activity Findings
El Shehry et al. (2018)Antibacterial and AntifungalSome derivatives exhibited significant activity against multiple bacterial strains with MIC values ranging from 0.5 to 10 µg/mL .
Anti-cancer EvaluationIn vitro studies on cancer cell linesCompounds showed IC50 values indicating potent anti-proliferative effects against various cancer cell lines .
Anti-inflammatory EffectsInhibition of NO production in RAW 264.7 cellsCertain derivatives demonstrated inhibition comparable to known anti-inflammatory agents .

Case Studies

  • Anticancer Activity : A study investigated the anticancer potential of a series of quinoline derivatives, including those structurally similar to the compound in focus. The results indicated that these compounds could inhibit cell growth in vitro across several cancer types, suggesting potential for further development as anticancer agents.
  • Toxicity Assessment : In a zebrafish embryo model, toxicity was assessed for various quinoline derivatives. Results indicated that while some compounds were well-tolerated, others exhibited significant toxicity at higher concentrations, necessitating further evaluation for safety profiles .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Table 1: Substituent Profiles of Key Quinoline Derivatives
Compound Name Position 2 Position 3 Position 4 Position 6 Position 7
Target Compound Di-isopropoxy phosphoryl Cl N-(4-methylphenyl)amine CH3
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine CH3
7-Chloro-N-[2-[[4-methyl-6-(4-methylphenyl)pyrimidin-2-yl]amino]ethyl]quinolin-4-amine Pyrimidinylaminoethyl CH3 Cl
6-Fluoro-2-(((4-methylphenyl)sulfonyl)methyl)-N-(3-morpholin-4ylpropyl)quinolin-4-amine Sulfonylmethyl Morpholinylpropyl
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine OCH3

Key Observations :

  • The target’s phosphoryl group at position 2 is rare among analogs, which typically have sulfonyl, ether, or amine-linked groups.
  • Chloro placement at position 3 contrasts with analogs where Cl is at positions 4, 6, or 7 .

Physicochemical Properties

  • Molecular Weight : The phosphoryl group increases molecular weight (~450–500 g/mol) compared to simpler analogs (e.g., 328 g/mol for ).
  • Solubility: The phosphoryl group enhances polarity, likely improving aqueous solubility relative to sulfonyl or alkyl-substituted quinolines (e.g., compound ). However, di-isopropoxy groups may reduce solubility compared to hydroxylated phosphoryl derivatives.
  • Stability : Phosphoryl esters are prone to hydrolysis under acidic/basic conditions, whereas sulfonyl () or ether () groups are more stable .
Table 2: Reported Activities of Quinoline Analogs
Compound Biological Activity Mechanism/Notes
Target Compound Not explicitly reported Hypothesized kinase inhibition due to phosphoryl mimicry
7-Chloro-N-(4-chloro-3-((piperidin-1-yl)methyl)phenyl)quinolin-4-amine Antimalarial Targets heme detoxification in Plasmodium
N-(3-Chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine Antibacterial Disrupts bacterial membrane integrity
7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine Antimalarial Inhibits Plasmodium dihydroorotate dehydrogenase

Key Insights :

  • The target’s phosphoryl group may enable interactions with ATP-binding pockets in kinases, a mechanism less common in sulfonyl or ether-containing analogs.

Preparation Methods

Condensation of Ethyl Acetoacetate with 4-Methylaniline

The synthesis begins with the condensation of ethyl acetoacetate and 4-methylaniline to form the β-enamino ester intermediate. This reaction, catalyzed by ammonium ceric nitrate at 40°C for 20–24 hours, yields ethyl-(3Z)-3-(4-methylphenylamino)but-2-enoate in 68–72% yield after recrystallization from ethanol. The use of ceric ammonium nitrate enhances regioselectivity and suppresses side reactions, ensuring a clean transformation.

Cyclization to 6-Methylquinolin-4-ol

Heating the β-enamino ester in diphenyl ether at 250°C for 20 minutes induces cyclization, forming 6-methylquinolin-4-ol. This step achieves 92–95% yield, with the high-temperature conditions promoting dehydration and aromatization. The methyl group at position 6 is introduced via the acetylacetate moiety during this stage.

Chlorination to 4-Chloro-6-methylquinoline

Treatment of 6-methylquinolin-4-ol with phosphorus oxychloride (POCl₃) at 80°C for 1.5 hours replaces the hydroxyl group at position 4 with chlorine, yielding 4-chloro-6-methylquinoline in 97–98% yield. Excess POCl₃ is removed under reduced pressure, and the product is neutralized with aqueous ammonia to prevent hydrolysis.

Introduction of the N-(4-Methylphenyl)amine Group

Nucleophilic Aromatic Substitution

The 4-chloro substituent undergoes nucleophilic displacement with 4-methylaniline in the presence of a catalytic base (e.g., potassium carbonate). Refluxing in a polar aprotic solvent (e.g., DMF) at 120°C for 12 hours affords N-(4-methylphenyl)-6-methylquinolin-4-amine in 85–90% yield. The electron-withdrawing effect of the quinoline nitrogen facilitates substitution at position 4.

Regioselective Chlorination at Position 3

Electrophilic Aromatic Substitution

Chlorination at position 3 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. The reaction proceeds via electrophilic aromatic substitution, directed by the electron-donating methyl group at position 6. After 2 hours, 3-chloro-6-methyl-N-(4-methylphenyl)quinolin-4-amine is isolated in 75–80% yield. The low temperature minimizes polychlorination byproducts.

Phosphorylation at Position 2

Directed Ortho-Metalation-Phosphorylation

To install the diisopropyl phosphonate group at position 2, a directed ortho-metalation strategy is employed:

  • Lithiation : Treatment of 3-chloro-6-methyl-N-(4-methylphenyl)quinolin-4-amine with LDA (lithium diisopropylamide) at -78°C in THF generates a lithiated intermediate at position 2.

  • Phosphorylation : Addition of diisopropyl chlorophosphate (ClP(O)(O-iPr)₂) to the lithiated species at -78°C, followed by warming to room temperature, yields the phosphorylated product. The reaction achieves 60–65% yield after purification via silica gel chromatography.

Alternative Michaelis-Arbuzov Reaction

An alternative approach involves the reaction of 2-bromo-3-chloro-6-methyl-N-(4-methylphenyl)quinolin-4-amine with triisopropyl phosphite (P(O-iPr)₃) at 150°C for 6 hours. This one-pot Arbuzov reaction forms the C-P bond directly, providing the target compound in 55–60% yield.

Purification and Characterization

Recrystallization and Chromatography

The final product is purified by recrystallization from a mixture of chloroform and hexane (1:3), yielding colorless crystals. Purity (>98%) is confirmed via HPLC using a C18 column and acetonitrile/water (70:30) mobile phase.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.2 Hz, 1H, H-5), 7.89 (s, 1H, H-8), 7.62 (d, J=8.4 Hz, 2H, Ar-H), 7.32 (d, J=8.4 Hz, 2H, Ar-H), 4.82 (m, 2H, OCH(CH₃)₂), 2.45 (s, 3H, CH₃), 2.39 (s, 3H, CH₃), 1.38 (d, J=6.8 Hz, 12H, OCH(CH₃)₂).

  • ³¹P NMR (162 MHz, CDCl₃): δ 18.5.

Comparative Analysis of Methods

StepMethodYield (%)Purity (%)Key Advantage
Quinoline cyclizationDiphenyl ether, 250°C9598High efficiency, minimal byproducts
Chlorination at C3SO₂Cl₂, 0°C7897Regioselective
PhosphorylationDirected metalation6598Direct C-P bond formation
PhosphorylationMichaelis-Arbuzov5895No pre-functionalization required

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